(1-aminocyclobutyl)phosphonic acid
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Overview
Description
(1-Aminocyclobutyl)phosphonic acid is an organophosphorus compound characterized by a cyclobutyl ring substituted with an amino group and a phosphonic acid group. This compound belongs to the class of aminophosphonic acids, which are analogues of amino acids where the carboxylic acid group is replaced by a phosphonic acid group. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-aminocyclobutyl)phosphonic acid typically involves the cyclization of suitable precursors followed by the introduction of the phosphonic acid group. One common method involves the cyclization of 1,4-diaminobutane followed by phosphorylation using phosphorous trichloride and subsequent hydrolysis to yield the desired product. Another approach involves the use of cyclobutylamine as a starting material, which is then reacted with phosphorous acid under suitable conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (1-Aminocyclobutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include phosphine derivatives.
- Substitution reactions yield various substituted aminophosphonic acids .
Scientific Research Applications
(1-Aminocyclobutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (1-aminocyclobutyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group mimics the transition state of peptide hydrolysis, allowing the compound to act as a potent inhibitor of enzymes like metalloproteases. This inhibition occurs through the formation of a stable complex between the enzyme and the compound, preventing the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
(1-Aminocyclopropyl)phosphonic acid: Similar in structure but with a cyclopropyl ring instead of a cyclobutyl ring.
(1-Aminocyclopentyl)phosphonic acid: Contains a cyclopentyl ring, leading to different steric and electronic properties.
(1-Aminocyclohexyl)phosphonic acid: Features a cyclohexyl ring, which affects its reactivity and biological activity.
Uniqueness: (1-Aminocyclobutyl)phosphonic acid is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogues. This uniqueness can influence its binding affinity to enzymes and receptors, making it a valuable compound for specific applications in medicinal chemistry and agriculture .
Properties
CAS No. |
186187-24-6 |
---|---|
Molecular Formula |
C4H10NO3P |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
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